Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-
Brand Name: Vulcanchem
CAS No.: 88422-55-3
VCID: VC17282052
InChI: InChI=1S/C14H12N2O2/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol

Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-

CAS No.: 88422-55-3

Cat. No.: VC17282052

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- - 88422-55-3

Specification

CAS No. 88422-55-3
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name 1-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]ethanone
Standard InChI InChI=1S/C14H12N2O2/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3
Standard InChI Key KROALLFMYQSZJI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(O1)C2=NC3=CC=CC=C3N2C

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s structure comprises a benzimidazole ring substituted at the 2-position with a furanyl-ethanone group. The benzimidazole system consists of a fused benzene and imidazole ring, with a methyl group at the 1-position of the imidazole nitrogen. The furan ring is linked to the benzimidazole via a ketone-bearing ethanone bridge at the 5-position of the furan. This arrangement creates a planar benzimidazole system with a dihedral angle of approximately 72–75° relative to the furan ring, as observed in analogous structures .

Crystallographic and Conformational Analysis

X-ray diffraction studies of related benzimidazole-furan hybrids reveal intramolecular interactions that stabilize the molecular conformation. For example, intramolecular C–H···O hydrogen bonds form six-membered rings with envelope or planar conformations, depending on the substituents . In the crystal lattice, intermolecular C–H···N hydrogen bonds and π–π stacking interactions between benzimidazole rings (centroid-centroid distances ≈ 3.53 Å) further stabilize the structure . These interactions are critical for understanding the compound’s solid-state behavior and solubility.

Synthesis and Derivative Formation

Key Synthetic Pathways

The synthesis of ethanone derivatives typically begins with the condensation of o-phenylenediamine with carbonyl-containing precursors. For example, 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone can be synthesized via the reaction of furan-2-carbaldehyde with o-phenylenediamine under oxidative conditions, followed by ketone functionalization . A modified approach involves the alkylation of pre-formed oxime intermediates. In one protocol, 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone oxime is treated with alkyl halides (e.g., iso-propyl or n-propyl bromide) in the presence of NaH/DMF, yielding O-alkyloxime derivatives .

Reaction Optimization and Challenges

Synthetic routes often face challenges such as low yields due to competing side reactions (e.g., over-alkylation) and the need for strict temperature control. Solvent-free conditions or polar aprotic solvents like DMF are preferred to enhance reaction efficiency . Recent advances employ catalytic systems to reduce reaction times and improve selectivity, though these methods remain under development for this specific compound.

Applications in Materials Science

Optoelectronic Properties

The conjugated π-system of the benzimidazole-furan backbone enables absorption in the UV-vis spectrum (λmax ≈ 320 nm), with fluorescence emission at 450 nm. These properties make the compound a candidate for organic light-emitting diodes (OLEDs) and sensor technologies .

Thermal Stability and Crystallinity

Thermogravimetric analysis (TGA) of related compounds shows decomposition temperatures above 250°C, indicating robust thermal stability. The crystalline structure, stabilized by π–π interactions, suggests utility in high-temperature polymer composites .

Molecular Interactions and Binding Studies

Protein-Ligand Docking

Computational studies using AutoDock Vina predict strong binding (ΔG ≈ −9.2 kcal/mol) to the ATP-binding site of EGFR tyrosine kinase. The furan ring participates in hydrophobic interactions with Leu788, while the benzimidazole nitrogen forms hydrogen bonds with Thr790 .

Solubility and Pharmacokinetics

The compound’s logP value (≈2.8) indicates moderate lipophilicity, suitable for oral bioavailability. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation strategies such as nanoemulsions or cyclodextrin complexes .

Comparative Analysis with Structural Analogs

CompoundCore StructureKey ActivityIC50/MIC
BenzimidazoleBenzimidazoleAntimicrobialMIC: 4–8 µg/mL
2-Furanylmethylbenzim.Benzimidazole + FuranAnticancerIC50: 1.5 µM
Target CompoundBenzimidazole + FuranAnti-inflammatoryEdema reduction: 55%

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